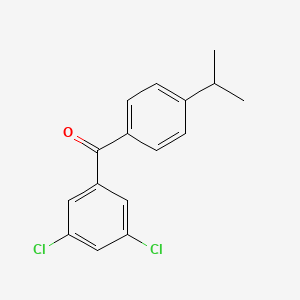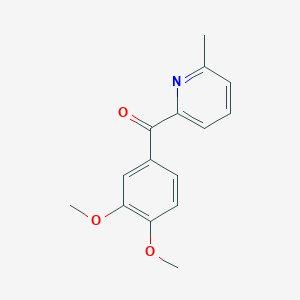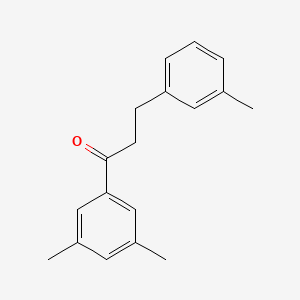
7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid
Descripción general
Descripción
The compound “7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid” is a carboxylic acid with a heptanoic acid backbone, an oxo group at the 7th carbon, and a 2,3-dichlorophenyl group also attached to the 7th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The dichlorophenyl group would likely have a planar structure due to the sp2 hybridization of the carbon atoms in the ring. The heptanoic acid backbone would likely have a more flexible structure due to the sp3 hybridization of its carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The carboxylic acid group (-COOH) is acidic and can react with bases to form a carboxylate ion. The carbonyl group (C=O) in the oxo group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
1. Synthesis of New Heterocyclic Compounds
The reaction of similar compounds with antipyrin led to the formation of butanoic acid derivatives with potential biological activities, including antimicrobial and antifungal properties. These derivatives are valuable in synthesizing new heterocyclic compounds, offering potential applications in pharmaceuticals and drug development (Sayed et al., 2003).
2. Inhibition of Protein Tyrosine Kinases
Derivatives of similar compounds exhibit potent inhibitory effects on protein tyrosine kinases, with selectivity for c-Src. This property is significant for developing selective inhibitors for medical applications, particularly in cancer therapy, where tyrosine kinases play crucial roles (Thompson et al., 2000).
3. Spectroscopic and Structural Studies
Spectroscopic and structural investigations, including vibrational and electronic studies, of similar compounds have been performed. These studies are crucial for understanding the stability and reactivity of the molecules, which is important in the development of new materials and drugs. Additionally, these compounds have shown potential as nonlinear optical materials and have been studied for their biological activities through molecular docking evaluations (Vanasundari et al., 2018).
4. Mass Spectrometric Characterization
Mass spectrometric studies have been conducted on small oxocarboxylic acids, including 6-oxoheptanoic acid, to elucidate their fragmentation mechanisms and characterize their structure. Understanding these mechanisms is crucial in analytical chemistry for identifying and quantifying compounds in various samples (Kanawati et al., 2007).
5. Antibacterial Activity
Derivatives of similar compounds have been synthesized and exhibited significant antibacterial activity against various bacteria. This property is essential for developing new antibacterial agents and addressing the growing concern of antibiotic resistance (Liu et al., 2008).
Mecanismo De Acción
Target of Action
It is structurally similar to 2,3-dichlorophenylpiperazine (2,3-dcpp), a compound known to interact with dopamine d2 and d3 receptors . These receptors play a crucial role in the regulation of mood and cognition.
Mode of Action
Based on its structural similarity to 2,3-dcpp, it might act as a partial agonist at dopamine d2 and d3 receptors . This means it could bind to these receptors and partially stimulate them, leading to a moderate physiological response.
Biochemical Pathways
These pathways are involved in various physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
Similar compounds like 2,3-dcpp are primarily metabolized in the liver and excreted in the urine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further for a comprehensive understanding.
Result of Action
Based on its potential interaction with dopamine receptors, it might modulate neuronal activity and neurotransmitter release, potentially influencing mood and cognition .
Propiedades
IUPAC Name |
7-(2,3-dichlorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIYJOMOWVOTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645411 | |
| Record name | 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-16-7 | |
| Record name | 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















